molecular formula C5H9NO2 B024705 (R)-alpha-vinylalanine CAS No. 109958-86-3

(R)-alpha-vinylalanine

Cat. No. B024705
M. Wt: 115.13 g/mol
InChI Key: PMCCQCBPRLCNMT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-vinylalanine, also known as L-2-amino-4-(2-propenyl) butanoic acid, is a non-proteinogenic amino acid that has gained interest in the scientific community due to its unique properties. This amino acid is a key component in the synthesis of various natural products and has shown potential in the development of new drugs. In

Mechanism Of Action

The mechanism of action of (R)-alpha-vinylalanine is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways. For example, (R)-alpha-vinylalanine has been found to inhibit the activity of alanine racemase, which is involved in the synthesis of peptidoglycan in bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall and eventual cell death.

Biochemical And Physiological Effects

(R)-alpha-vinylalanine has been found to have various biochemical and physiological effects. Studies have shown that it can alter the expression of various genes and proteins involved in metabolic pathways. Additionally, (R)-alpha-vinylalanine has been found to have an effect on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.

Advantages And Limitations For Lab Experiments

(R)-alpha-vinylalanine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, it is stable and can be stored for long periods without degradation. However, (R)-alpha-vinylalanine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

For the study of (R)-alpha-vinylalanine include exploring its potential use in the development of new drugs, understanding its mechanism of action, and developing new methods for synthesizing and improving its solubility in water.

Synthesis Methods

(R)-alpha-vinylalanine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The chemical synthesis involves the reaction of vinylacetic acid with L-alanine, while enzymatic synthesis involves the use of enzymes such as alanine racemase and transaminase. Microbial fermentation involves the use of microorganisms such as Escherichia coli and Pseudomonas putida.

Scientific Research Applications

(R)-alpha-vinylalanine has been extensively studied for its potential applications in the development of new drugs. It has been found to have antimicrobial, anticancer, and antiviral properties. Studies have shown that (R)-alpha-vinylalanine can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (R)-alpha-vinylalanine has shown potential in the treatment of viral infections, including HIV and herpes simplex virus.

properties

CAS RN

109958-86-3

Product Name

(R)-alpha-vinylalanine

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-2-amino-2-methylbut-3-enoic acid

InChI

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1

InChI Key

PMCCQCBPRLCNMT-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](C=C)(C(=O)O)N

SMILES

CC(C=C)(C(=O)O)N

Canonical SMILES

CC(C=C)(C(=O)O)N

synonyms

3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI)

Origin of Product

United States

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